3-[(2-amino-4-methylphenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one
Description
Synthesis Analysis
The synthesis of related compounds often involves the condensation of furan-containing chalcones with acetylacetone, as demonstrated in the preparation of 6-acetyl-3(5)-furylcyclohex-2-enones. This method shows the flexibility in introducing various substituents into the cyclohexenone nucleus, which is crucial for the synthesis of new compounds with targeted properties (Usova et al., 2003).
Molecular Structure Analysis
The molecular structure of cyclohexenone derivatives, including "3-[(2-amino-4-methylphenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one," can be characterized by techniques such as X-ray diffraction. These studies reveal the presence of intramolecular hydrogen bonding and confirm the predominance of the enol form in both solutions and the crystalline state, contributing to the stability and reactivity of these compounds.
Chemical Reactions and Properties
Cyclohexenone derivatives undergo various chemical reactions, including recyclization under acidic conditions. The behavior of these compounds can significantly depend on the substituents present, especially at the nitrogen atom, which influences the reaction pathways and the formation of indole derivatives (Butin et al., 2008).
properties
IUPAC Name |
3-(2-amino-4-methylanilino)-5-(furan-2-yl)cyclohex-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-11-4-5-16(15(18)7-11)19-13-8-12(9-14(20)10-13)17-3-2-6-21-17/h2-7,10,12,19H,8-9,18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJXUMQZCVYADW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=CC(=O)CC(C2)C3=CC=CO3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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